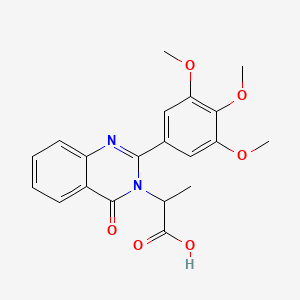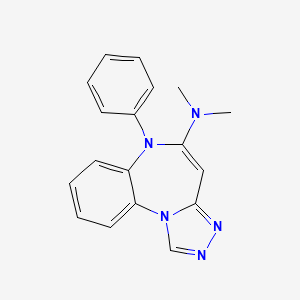
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by its unique structure, which combines a triazole ring with a benzodiazepine core. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine typically involves the formation of the triazole ring followed by its fusion with the benzodiazepine core. One common method involves the reaction of 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in n-butanol under reflux conditions . This reaction forms the triazole ring, which is then fused with the benzodiazepine core through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the triazole or benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the triazole or benzodiazepine rings.
Scientific Research Applications
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system . This leads to its anxiolytic and sedative effects. Additionally, the triazole ring may interact with other biological targets, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral properties.
Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its anticancer, antimicrobial, and anti-inflammatory activities.
Uniqueness
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is unique due to its specific combination of a triazole ring with a benzodiazepine core. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various scientific research applications. Its ability to interact with multiple molecular targets and pathways further enhances its potential as a therapeutic agent.
Properties
CAS No. |
153901-49-6 |
|---|---|
Molecular Formula |
C18H17N5 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N-dimethyl-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C18H17N5/c1-21(2)18-12-17-20-19-13-22(17)15-10-6-7-11-16(15)23(18)14-8-4-3-5-9-14/h3-13H,1-2H3 |
InChI Key |
ILJCIDDGDIKIAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NN=CN2C3=CC=CC=C3N1C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


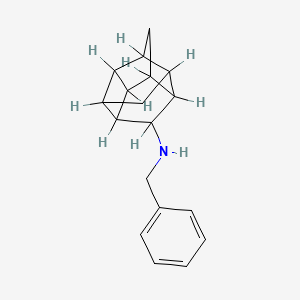

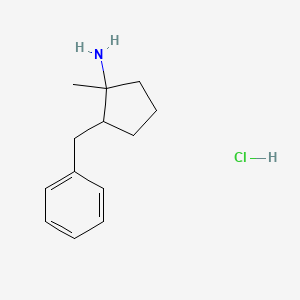


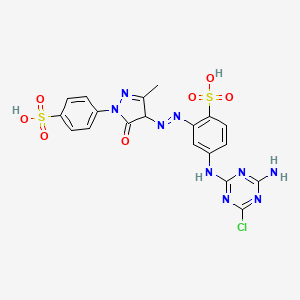

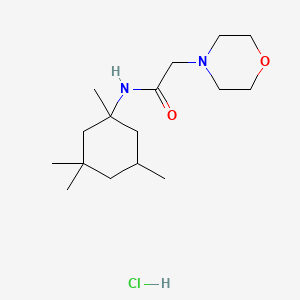
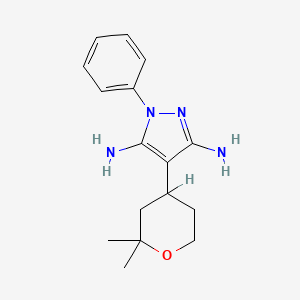

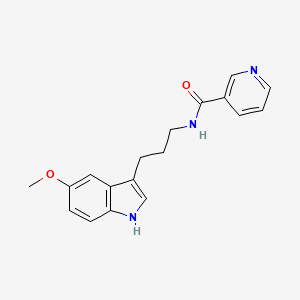
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)
